molecular formula C21H21F3N4OS2 B3045614 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole CAS No. 1105198-17-1

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole

Cat. No.: B3045614
CAS No.: 1105198-17-1
M. Wt: 466.5
InChI Key: LPFMNVDPQWKYBX-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C21H21F3N4OS2 and its molecular weight is 466.5. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole is a novel heterocyclic compound that incorporates a thiadiazole ring, which has been associated with various biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential and the mechanisms underlying its effects.

Chemical Structure and Properties

The molecular formula for this compound is C20H22F3N3SC_{20}H_{22}F_3N_3S with a molecular weight of approximately 427.47 g/mol. The structure features a piperazine moiety linked to a methoxyphenyl group and a trifluoromethylbenzyl thioether group, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. In studies involving derivatives of this scaffold, notable activity against various microorganisms has been documented:

  • Staphylococcus aureus
  • Candida albicans
  • Escherichia coli

For instance, derivatives similar to the target compound have shown promising results in disk diffusion assays, demonstrating effective inhibition of bacterial growth .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds with similar structural motifs have exhibited cytotoxic effects on cancer cell lines. For example, analogs have been tested against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells, showing dose-dependent inhibition of cell proliferation . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperazine moiety is known for its influence on central nervous system activity. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The incorporation of the methoxyphenyl group is believed to enhance these effects by increasing lipophilicity and receptor binding affinity .

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with a methoxy group exhibited superior antimicrobial activity compared to their non-methoxylated counterparts. This suggests that the methoxyphenyl group may play a crucial role in enhancing efficacy against microbial strains .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds bearing the trifluoromethyl group showed enhanced potency against tumor cells, likely due to increased electronic effects that stabilize interactions with cellular targets .

Data Tables

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialCandida albicansInhibition of growth
AnticancerHT-29 (Colon Cancer)Cytotoxicity
AnticancerJurkat (T-cell Leukemia)Cytotoxicity
NeuropharmacologicalVarious CNS TargetsAnxiolytic/Antidepressant Effects

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C23H24F3N3OS
  • Molecular Weight : 433.52 g/mol

Dopamine Receptor Modulation

Research indicates that compounds containing piperazine and thiadiazole structures can act as selective ligands for dopamine receptors, particularly the D3 subtype. The structural similarity to known dopamine receptor ligands suggests that this compound may exhibit similar binding affinity and functional activity. Studies have shown that modifications in the piperazine moiety can significantly influence receptor selectivity and potency .

Antidepressant Activity

Thiadiazole derivatives have been investigated for their potential antidepressant effects. The interaction with serotonin receptors and modulation of neurotransmitter levels are mechanisms through which these compounds may exert their effects. The specific compound under consideration has shown promise in preclinical models for enhancing mood-related behaviors .

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of cell proliferation pathways. In vitro studies demonstrated that this compound could reduce tumor growth in specific cancer cell lines .

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains, showing significant inhibitory effects. This makes it a candidate for further development as an antimicrobial agent .

Dopamine D3 Receptor Study

A study conducted on a series of piperazine-based compounds, including derivatives similar to the target compound, revealed that certain modifications led to enhanced selectivity for the D3 receptor over the D2 receptor. This is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .

Antidepressant Efficacy in Animal Models

In a controlled study involving animal models of depression, the compound demonstrated significant antidepressant-like effects compared to standard treatments. Behavioral assays indicated an increase in serotonin levels, supporting its potential application in treating depressive disorders .

Anticancer Effects on Breast Cancer Cells

Research published in a peer-reviewed journal highlighted the efficacy of thiadiazole derivatives in inhibiting breast cancer cell lines. The study concluded that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS2/c1-29-18-7-5-17(6-8-18)27-9-11-28(12-10-27)19-25-26-20(31-19)30-14-15-3-2-4-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMNVDPQWKYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114135
Record name 1-(4-Methoxyphenyl)-4-[5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105198-17-1
Record name 1-(4-Methoxyphenyl)-4-[5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105198-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-4-[5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
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2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
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2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
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2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
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2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
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2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole

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